molecular formula C12H18O3 B12525952 1-Oxaspiro[5.7]tridecane-2,4-dione CAS No. 807335-70-2

1-Oxaspiro[5.7]tridecane-2,4-dione

Cat. No.: B12525952
CAS No.: 807335-70-2
M. Wt: 210.27 g/mol
InChI Key: JQQBJFXGBJCRBA-UHFFFAOYSA-N
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Description

1-Oxaspiro[57]tridecane-2,4-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between a lactone and a cycloalkane

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[5.7]tridecane-2,4-dione typically involves the reaction of a suitable lactone precursor with a cycloalkane derivative under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the spiro linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[5.7]tridecane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

1-Oxaspiro[5

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-Oxaspiro[5.7]tridecane-2,4-dione exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on biological processes.

Comparison with Similar Compounds

  • 1,5-Dioxaspiro[5.5]undecane-2,4-dione
  • 1,5-Dioxaspiro[5.6]dodecane-2,4-dione

Comparison: 1-Oxaspiro[5.7]tridecane-2,4-dione is unique due to its specific spiro linkage and the size of its cycloalkane ring. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

807335-70-2

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-oxaspiro[5.7]tridecane-2,4-dione

InChI

InChI=1S/C12H18O3/c13-10-8-11(14)15-12(9-10)6-4-2-1-3-5-7-12/h1-9H2

InChI Key

JQQBJFXGBJCRBA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)CC(=O)CC(=O)O2

Origin of Product

United States

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